Anpirtoline hydrochloride

Overview

Description

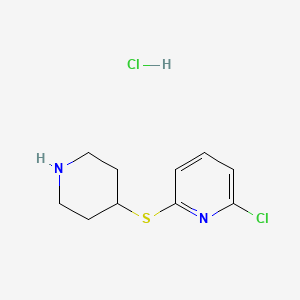

Anpirtoline hydrochloride is a synthetic chemical compound with the chemical formula C10H13ClN2S. It is primarily known for its role as a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist. This compound is used in scientific research to study its effects on serotonin synthesis and aggressive behavior .

Mechanism of Action

Target of Action

Anpirtoline hydrochloride is a synthetic chemical compound that primarily targets the 5-HT1B receptor . It acts as a highly potent agonist at these receptors . Additionally, it also targets the 5-HT3 receptor , where it acts as an antagonist .

Mode of Action

As a 5-HT1B receptor agonist , this compound binds to these receptors with high affinity, triggering a series of intracellular events . This interaction results in a decrease in serotonin synthesis . As a 5-HT3 receptor antagonist , it prevents the action of serotonin at these receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin pathway . By acting as an agonist at the 5-HT1B receptors, it decreases the synthesis of serotonin . This reduction in serotonin synthesis can lead to various downstream effects, including a reduction in aggressive behavior .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it may have good bioavailability

Result of Action

The primary molecular effect of this compound’s action is a decrease in serotonin synthesis . This leads to a cellular effect of reduced aggressive behavior . The compound’s ability to act as an antagonist at the 5-HT3 receptors further contributes to its overall effects .

Biochemical Analysis

Biochemical Properties

Anpirtoline hydrochloride plays a significant role in biochemical reactions by interacting with serotonin receptors. It acts as a potent and selective agonist for the 5-HT1B receptor and an antagonist for the 5-HT3 receptor . The interaction with the 5-HT1B receptor leads to a decrease in serotonin synthesis, which in turn reduces aggressive behavior . Additionally, this compound’s antagonistic action on the 5-HT3 receptor contributes to its overall biochemical effects .

Cellular Effects

This compound influences various cellular processes, particularly those related to serotonin signaling pathways. By acting on the 5-HT1B receptor, it decreases serotonin synthesis, which affects cell signaling pathways involved in mood regulation and aggression . The compound also impacts gene expression related to serotonin production and metabolism . Furthermore, this compound’s action on the 5-HT3 receptor can modulate cellular metabolism and neurotransmitter release .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin receptors. As a 5-HT1B receptor agonist, it binds to the receptor and activates it, leading to a decrease in serotonin synthesis . This activation inhibits the release of serotonin, thereby reducing aggressive behavior . On the other hand, as a 5-HT3 receptor antagonist, this compound binds to the receptor and prevents its activation, which can modulate neurotransmitter release and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and can be stored for up to 12 months . In in vitro and in vivo studies, this compound has shown long-term effects on cellular function, particularly in reducing aggressive behavior over extended periods . The stability and degradation of the compound under different experimental conditions may vary .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses (0.125–1.5 mg/kg) of this compound can effectively reduce aggressive behavior in mice without affecting motor behavior . Higher doses may lead to adverse effects, such as worsening of Parkinson’s disease symptoms in animal models . These findings highlight the importance of dosage optimization in research involving this compound.

Metabolic Pathways

This compound is involved in metabolic pathways related to serotonin synthesis and metabolism. It interacts with enzymes and cofactors involved in serotonin production, leading to a decrease in serotonin levels . The compound’s action on the 5-HT1B receptor plays a crucial role in modulating metabolic flux and metabolite levels associated with serotonin

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is known to penetrate the blood-brain barrier, allowing it to exert its effects on central serotonin synthesis and neurotransmitter release

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in cellular compartments associated with serotonin synthesis and release . Its activity and function are modulated by its localization within specific organelles, such as synaptic vesicles and neurotransmitter release sites . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anpirtoline hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-6-pyridylthiol with 4-piperidone under specific conditions. The reaction is typically carried out under an argon atmosphere with sodium hydride as a base and dimethylacetamide as the solvent .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction conditions. The compound is then purified and converted to its hydrochloride salt form for stability and solubility purposes .

Chemical Reactions Analysis

Types of Reactions: Anpirtoline hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

Substitution Reactions: Yield various substituted pyridine derivatives.

Oxidation Reactions: Produce sulfoxides or sulfones depending on the extent of oxidation.

Scientific Research Applications

Anpirtoline hydrochloride is extensively used in scientific research due to its unique pharmacological properties:

Chemistry: Used as a reference compound in studies involving serotonin receptors.

Biology: Investigated for its effects on serotonin synthesis and aggressive behavior in animal models.

Medicine: Explored for its potential therapeutic effects in treating conditions related to serotonin imbalance, such as depression and anxiety.

Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors

Comparison with Similar Compounds

Sumatriptan: Another 5-HT1B receptor agonist used in the treatment of migraines.

Ondansetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Comparison:

Biological Activity

Anpirtoline hydrochloride is a synthetic compound primarily recognized for its role as a potent 5-HT1B receptor agonist and a 5-HT3 receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : 6-Chloro-2-[piperidinyl-4-thio]pyridine hydrochloride

- Molecular Formula : C₁₀H₁₃ClN₂S

- Purity : ≥99%

- Appearance : White solid, soluble in water

- Melting Point : 126-128 °C

Anpirtoline has been shown to exhibit high affinity for various serotonin receptor subtypes:

| Receptor Type | Ki (nM) |

|---|---|

| 5-HT1B | 28 |

| 5-HT1A | 150 |

| 5-HT2 | 1490 |

The compound decreases central serotonin synthesis and modifies aggressive behavior in vivo, indicating its potential therapeutic applications in mood disorders and aggression management .

Biological Activity

- Antinociceptive Effects : Anpirtoline has demonstrated dose-dependent antinociceptive effects in animal models. In electrostimulated pain tests, it increased pain thresholds with an effective dose (ED50) of 0.52 mg/kg, intraperitoneally administered .

- Antidepressant-like Activity : In forced swimming tests in rats, anpirtoline increased swimming activity, suggesting antidepressant-like properties. It was found to be four times more potent than standard antidepressants such as imipramine and desipramine, with an ED50 of 4.6 mg/kg .

- Effects on Serotonin Synthesis : Studies indicate that anpirtoline significantly reduces serotonin synthesis rates in various brain regions when administered acutely (2 mg/kg). Chronic administration also tends to normalize serotonin synthesis rates in projection areas and the raphe nuclei .

- Behavioral Studies : In social behavior deficit tests, anpirtoline effectively reversed isolation-induced impairments in mice, emphasizing its role as a behavioral modulator through its agonistic properties at the 5-HT1B receptor .

Study on GSK3β and Serotonin Neurons

A study involving GSK3β knockout mice revealed that anpirtoline's effects on cAMP regulation were concentration-dependent. At concentrations of 2 µM and 10 µM, it significantly inhibited forskolin-stimulated cAMP production, confirming its selective action on the 5-HT1B receptor .

Comparative Efficacy in Rat vs. Pig Brain Slices

Research comparing the effects of anpirtoline on rat and pig brain cortex slices indicated a marked difference in potency. The EC50 value for rat slices was found to be 55 nM compared to 1190 nM for pig slices, highlighting species-specific responses to the compound .

Properties

IUPAC Name |

2-chloro-6-piperidin-4-ylsulfanylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXDJABVNGUGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=NC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243986 | |

| Record name | Anpirtoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99201-87-3 | |

| Record name | Pyridine, 2-chloro-6-(4-piperidinylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99201-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anpirtoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099201873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anpirtoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.